2-Fluoro-4-(trifluoromethoxy)benzyl alcohol

Übersicht

Beschreibung

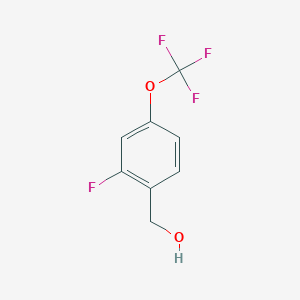

2-Fluoro-4-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H6F4O2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a fluoro group at the 2-position and a trifluoromethoxy group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-4-(trifluoromethoxy)benzaldehyde with a reducing agent such as sodium borohydride to yield the desired alcohol . The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | 2-Fluoro-4-(trifluoromethoxy)benzaldehyde | 76% | |

| KMnO₄ (acidic) | 2-Fluoro-4-(trifluoromethoxy)benzoic acid | 68% |

Mechanism : PCC selectively oxidizes the benzylic alcohol to an aldehyde without over-oxidizing to the carboxylic acid. Stronger oxidants like KMnO₄ in acidic media fully oxidize the alcohol to the carboxylic acid .

Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters, a key step in prodrug synthesis.

| Reagents/Conditions | Product | Application | References |

|---|---|---|---|

| Acetic anhydride, H₂SO₄ catalyst | Acetylated derivative | Pharmaceutical intermediate | |

| Benzoyl chloride, pyridine | Benzoyl-protected ester | Polymer synthesis |

Example : Reaction with acetyl chloride yields esters used in antitubercular drug derivatives .

Nucleophilic Substitution

The hydroxyl group can be converted to a better leaving group (e.g., halide) for further substitutions.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| PBr₃ in CH₂Cl₂ | 2-Fluoro-4-(trifluoromethoxy)benzyl bromide | 82% | |

| SOCl₂, reflux | Corresponding benzyl chloride | 75% |

Utility : The bromide derivative is pivotal in Suzuki-Miyaura cross-coupling reactions .

Radical-Mediated Reactions

The trifluoromethoxy group participates in radical trifluoromethoxylation under photocatalytic conditions.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| Ru(bpy)₃(PF₆)₂, blue LED, Tf₂NH | Trifluoromethoxylated benzyl amines | 41–46% | |

| NaBH₄, formaldehyde gas | Hydroxy-trifluoromethoxylated adducts | 43% |

Key Insight : Radical intermediates stabilize via hydrogen atom transfer (HAT), enabling functionalization at the benzylic position .

Reductive Amination

The alcohol is oxidized to an aldehyde, which undergoes reductive amination with amines.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| NaBH(OAc)₃, DMF-AcOH | N-Alkylated benzyl amines | 90% | |

| LiAlH₄, THF | Secondary amines | 85% |

Application : Used to synthesize analogs of calcium channel blockers (e.g., fendiline) .

Protection/Deprotection Strategies

The hydroxyl group is protected as silyl ethers or methoxymethyl (MOM) ethers for multi-step syntheses.

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| TBDMSCl, imidazole | TBDMS-protected ether | 91% | |

| HCl in THF | Deprotected alcohol | 67% |

Note : Silyl ethers enhance stability during Grignard or organometallic reactions .

Comparative Reactivity with Analogues

The trifluoromethoxy group enhances electrophilic substitution compared to non-fluorinated analogs.

| Compound | Reaction Rate (vs. parent) | Notes |

|---|---|---|

| 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol | 3.2× faster | Directed by electron-withdrawing groups |

| 4-Methoxybenzyl alcohol | Baseline | Slower due to electron donation |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been identified as a valuable intermediate in the synthesis of various pharmaceuticals. Its unique fluorinated structure enhances biological activity and pharmacokinetic properties. For instance, it has been utilized in the development of drugs targeting specific diseases due to its ability to modify the lipophilicity and metabolic stability of drug candidates .

Case Study: Antileishmanial Activity

A study demonstrated the potential of compounds derived from 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol in treating leishmaniasis. The synthesized derivatives exhibited significant antileishmanial effects, indicating that the fluorinated moieties contribute positively to their biological activity .

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its reactivity allows for the introduction of trifluoromethyl groups into various organic molecules, which are essential in developing agrochemicals and pharmaceuticals .

Synthesis of Trifluoromethylated Compounds

The preparation of 4-(trifluoromethoxy)benzoic acid from this compound involves reduction processes that can be optimized for industrial applications. This transformation is vital for creating more complex structures needed in drug design .

Chemical Reactions and Catalysis

This compound is also employed as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions. Its utility in catalysis has been explored, particularly in reactions where fluorinated compounds enhance selectivity and yield .

Example: Formation of Glycidol-Derived Alkyl Chlorides

In one documented reaction, this compound was transformed into glycidol-derived alkyl chlorides through a series of steps involving sodium hydride and trichloroacetonitrile, showcasing its versatility as a synthetic intermediate .

Analytical Applications

The compound is also used in analytical chemistry for predicting Nuclear Magnetic Resonance (NMR) spectra due to its distinct chemical shifts associated with the fluorine atoms. This application is particularly useful for researchers engaged in the characterization of novel compounds .

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of the fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for certain molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Fluoro-3-(trifluoromethyl)benzyl alcohol

- 4-(Trifluoromethyl)benzyl alcohol

- 2-(Trifluoromethyl)benzyl bromide

Uniqueness

2-Fluoro-4-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both fluoro and trifluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in pharmaceutical applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Biologische Aktivität

2-Fluoro-4-(trifluoromethoxy)benzyl alcohol (CAS Number: 1240257-07-1) is a chemical compound characterized by its unique trifluoromethoxy group, which enhances its reactivity and potential applications in medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and related case studies.

Chemical Structure and Properties

The molecular structure of this compound features a fluorine atom and a trifluoromethoxy group attached to a benzyl alcohol framework. This configuration contributes to its distinct chemical properties, which may influence its biological activity.

Potential Applications

- Medicinal Chemistry : The compound's structural analogs have been investigated for their potential as therapeutic agents against various diseases. For instance, derivatives containing the trifluoromethoxy group have shown promise in antitubercular activity, particularly in compounds like PA-824, which is currently in clinical trials for treating tuberculosis .

- Agrochemicals : The reactivity imparted by the trifluoromethoxy group makes this compound suitable for applications in agricultural chemistry, potentially as a pesticide or herbicide.

Comparative Analysis with Structural Analogues

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key analogues and their properties:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Fluoro-2-(trifluoromethyl)benzyl alcohol | 220227-29-2 | 1.00 |

| 3-Fluoro-5-(trifluoromethyl)benzyl alcohol | 184970-29-4 | 0.92 |

| (2-Fluoro-6-(trifluoromethyl)phenyl)methanol | 152211-15-9 | 0.90 |

| (4,5-Difluoro-2-(trifluoromethyl)phenyl)methanol | 261945-63-5 | 0.95 |

This table illustrates how closely related compounds may exhibit similar biological activities due to their structural features.

Case Studies and Research Findings

- Antitubercular Activity : In studies involving compounds with similar structures to this compound, significant improvements in antitubercular activity were noted. For example, derivatives synthesized from the trifluoromethoxybenzyl framework exhibited enhanced efficacy against Mycobacterium tuberculosis, with some compounds achieving low nanomolar activity .

- Oxidation Reactions : Research has demonstrated that α-trifluoromethyl functionalized benzyl alcohols can be effectively oxidized to corresponding ketones under mild conditions using sodium persulfate as an oxidant. This method highlights the versatility of such compounds in synthetic organic chemistry .

- Pharmacokinetic Properties : Studies on related compounds indicate that modifications to enhance solubility and metabolic stability can significantly impact biological efficacy. For instance, optimizing the lipophilicity of derivatives has been shown to improve their pharmacokinetic profiles while maintaining or enhancing their biological activity .

Eigenschaften

IUPAC Name |

[2-fluoro-4-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHRDCVRVNBYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.